molecular formula C21H24N4O5S2 B2605216 (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 497079-57-9

(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No. B2605216
CAS RN: 497079-57-9
M. Wt: 476.57
InChI Key: OSXIFPKOZMJNOB-VBKFSLOCSA-N
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are significant nitrogen-containing heterocyclic systems with many biological uses, including anticancer, anti-Alzheimer’s disease, antibacterial, antitubercular, antifungal, anti-inflammatory activities, and the management of several cardiovascular disorders .


Synthesis Analysis

The synthesis of a series of pyrido[2,3-d]pyrimidine derivatives was described in a study . The process involved the cyclization of an N-cyclohexyl derivative with cyanoacetamide to synthesize Nicotinamide 2. The o-aminonicotinonitrile 2 was then subjected to acylation or thioacylation process followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives include cyclization, acylation or thioacylation, and intramolecular heterocyclization .

Scientific Research Applications

Mechanism of Action

Some pyrido[2,3-d]pyrimidine derivatives have shown potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors . They have been found to cause severe damage to cancer cells, therefore inhibiting their proliferation .

properties

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2/c26-8-11-29-10-6-22-18-15(19(27)24-7-2-1-5-17(24)23-18)12-16-20(28)25(21(31)32-16)13-14-4-3-9-30-14/h1-2,5,7,12,14,22,26H,3-4,6,8-11,13H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXIFPKOZMJNOB-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCOCCO)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCOCCO)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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